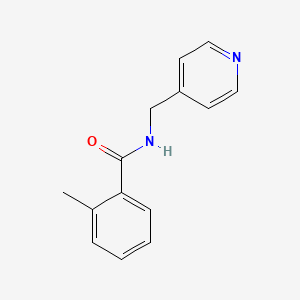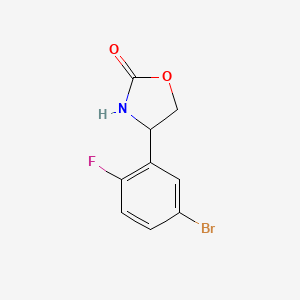
(1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, otherwise known as (1S,3S)-3-chloro-1-hydroxycyclobutane-1-carboxylic acid, is an organic compound used in the synthesis of certain pharmaceuticals and other compounds. It is a derivative of cyclobutane and can be used in a variety of synthetic applications. It is a useful reagent in the synthesis of chiral compounds and can be used to produce intermediates for other synthetic applications.
科学的研究の応用
((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a useful reagent in the synthesis of chiral compounds. It has been used in the synthesis of a variety of pharmaceuticals and other compounds, including antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of optically active compounds, including amino acids, peptides, and carbohydrates. Additionally, it can be used in the synthesis of compounds that are used in the treatment of cancer and other diseases.
作用機序
The mechanism of action of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is not completely understood. However, it is believed to involve the formation of a cyclobutane derivative, which can then be converted into a variety of other compounds. The cyclobutane derivative can act as an intermediate in the synthesis of other compounds, such as chiral compounds, antibiotics, and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid are not completely understood. However, it is believed to be metabolized in the body and can act as an intermediate in the synthesis of other compounds. It may also have an effect on the metabolism of other compounds, including drugs and hormones.
実験室実験の利点と制限
The use of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid in lab experiments provides a number of advantages. It is a relatively inexpensive reagent and can be used in a variety of solvents. Additionally, it is a useful reagent in the synthesis of chiral compounds and can be used to produce intermediates for other synthetic applications.
However, there are also a number of limitations associated with the use of (this compound)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid in lab experiments. It is a relatively toxic compound and should be handled with care. Additionally, its mechanism of action is not completely understood and it may have an effect on the metabolism of other compounds, including drugs and hormones.
将来の方向性
The use of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid in lab experiments and in the synthesis of pharmaceuticals and other compounds has the potential to be further explored. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of chiral compounds, antibiotics, and anti-inflammatory agents. Additionally, further research could be conducted to explore its potential applications in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use in the synthesis of optically active compounds, including amino acids, peptides, and carbohydrates.
合成法
The synthesis of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with cyclobutanecarboxylic acid in the presence of sodium hydroxide to form the cyclobutane derivative. The second step involves the reaction of the cyclobutane derivative with hydrochloric acid to form the desired product. The reaction can be carried out in a variety of solvents, including water, methanol, and acetonitrile.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDCCVVLNOZENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)


![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)






